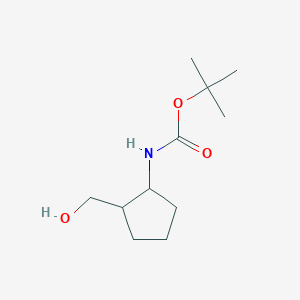
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, featuring a cyclopentyl ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl typically involves the reaction of [(1S,2R)-2-(hydroxymethyl)cyclopentyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-(carboxymethyl)cyclopentyl]carbamic acid.
Reduction: Formation of [(1S,2R)-2-(aminomethyl)cyclopentyl]carbamic acid.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(1R,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
Uniqueness
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydroxymethyl group and the tert-butyl ester group also provides distinct chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
JHCUAQXGKDRBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


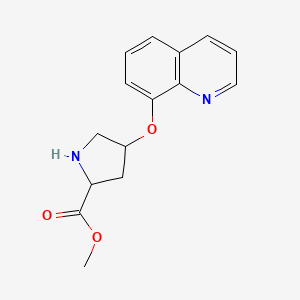




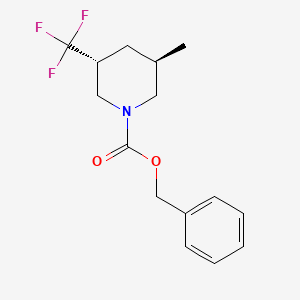
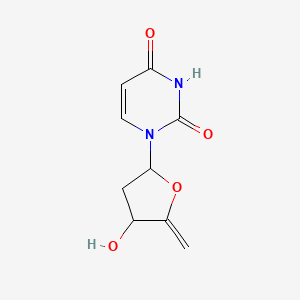
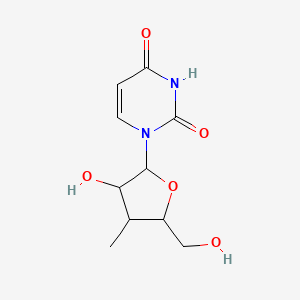
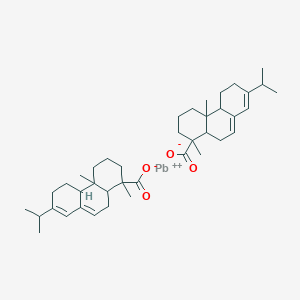
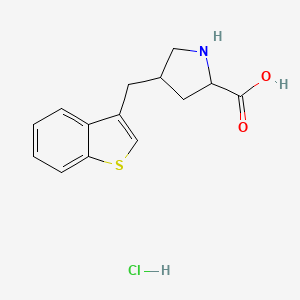
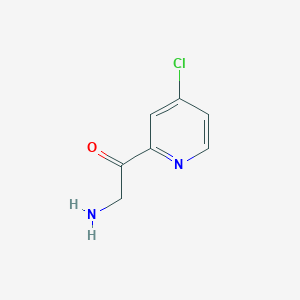
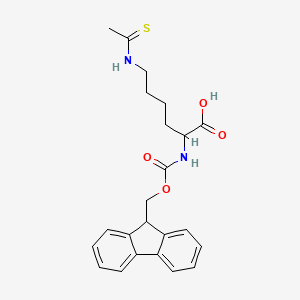
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)

